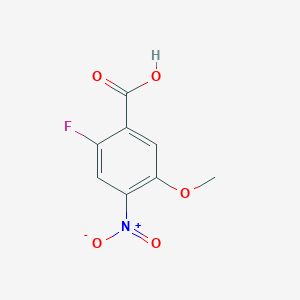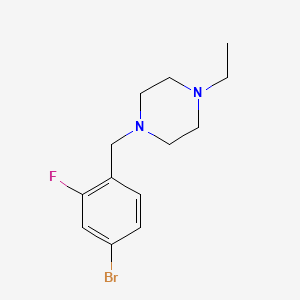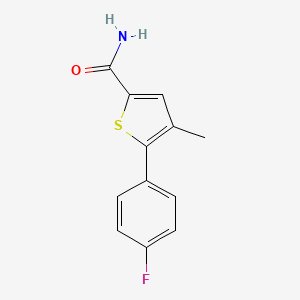
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide”, is described as a valuable intermediate in the synthesis of certain compounds . Another compound, “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure, FT-IR Spectra, MEP, and HOMO-LUMO Investigation of “2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole” was studied using DFT Theory Calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involved a two-step reaction. The first step was the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Wissenschaftliche Forschungsanwendungen
Results/Outcomes
The synthesized compounds exhibit a range of biological activities, including anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities. The structural characterization is confirmed through spectroscopic methods like FT-IR, HR-MS, and NMR analysis .
Application in Crystallography
Results/Outcomes
The resulting materials are isostructural with specific symmetry and comprise independent molecules in the asymmetric unit. The molecular conformation and planarity, apart from certain groups, are determined, providing insights into the compound’s structural properties .
Application in Drug Design
Results/Outcomes
The compound demonstrates good potential as an inhibitor, with binding affinities close to native ligands. This suggests its suitability for further development as a therapeutic agent .
Application in Antimicrobial Research
Methods of Application
Results/Outcomes: The compound shows promise in combating various microbial infections, contributing to the pool of potential new drugs to fight resistance .
Application in Organic Synthesis
Methods of Application
Results/Outcomes: The synthesis results in high yields of the desired products, which are then characterized and evaluated for their biological activities .
Application in Biochemical Assays
Methods of Application
Results/Outcomes: The assays provide quantitative data on the efficacy of the compound, including IC50 values and other relevant statistical analyses, which are crucial for determining its potential as a drug candidate .
Application in Neuropharmacology
Methods of Application
Results/Outcomes: Preliminary results indicate that the compound may have protective effects against neuronal damage and could be a candidate for further research in the development of treatments for conditions like Alzheimer’s disease .
Application in Agricultural Chemistry
Methods of Application
Results/Outcomes: Some derivatives show promising activity as selective herbicides or pesticides, with lower toxicity compared to existing products, making them suitable for further optimization and field trials .
Application in Material Science
Methods of Application
Results/Outcomes: The modified materials exhibit altered conductive or optical properties, which could be beneficial for applications in electronics or photonics .
Application in Analytical Chemistry
Methods of Application
Results/Outcomes: The use of the compound improves the accuracy and precision of analytical methods, particularly in the identification of complex mixtures .
Application in Environmental Science
Methods of Application
Results/Outcomes: Findings contribute to the understanding of the compound’s environmental behavior and inform regulatory decisions regarding its safe use .
Application in Chemical Education
Methods of Application
Results/Outcomes: Students gain a deeper understanding of organic synthesis, medicinal chemistry, and the drug development process through practical application and experimentation .
Application in Cancer Research
Methods of Application
Results/Outcomes: The synthesized compound has shown promising results in molecular docking studies, indicating a binding affinity close to that of known ligands, suggesting potential anti-breast cancer properties .
Application in Material Science
Methods of Application
Results/Outcomes: The resulting materials exhibit improved electronic or optical characteristics, which could be beneficial for applications in electronics or photonics .
Application in Analytical Chemistry
Methods of Application
Results/Outcomes: The use of the compound enhances the precision and accuracy of analytical methods, especially in the identification of complex mixtures .
Application in Environmental Chemistry
Methods of Application
Results/Outcomes: The findings inform about the compound’s environmental behavior and contribute to regulatory decisions regarding its safe use .
Application in Chemical Education
Methods of Application
Results/Outcomes: Students gain practical experience and a deeper understanding of the drug development process .
Application in Photodynamic Therapy
Methods of Application
Results/Outcomes: The derivatives show potential in photodynamic therapy due to their chemical resistance, thermal stability, and high solubility .
Safety And Hazards
Zukünftige Richtungen
The future directions for the study of “5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKGCFJYSNZWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



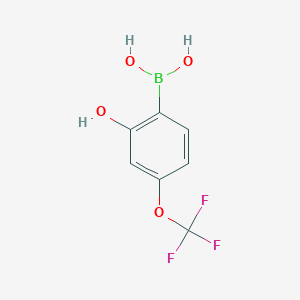
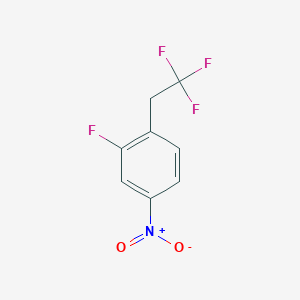
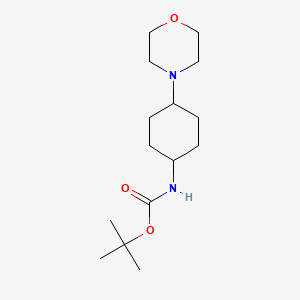
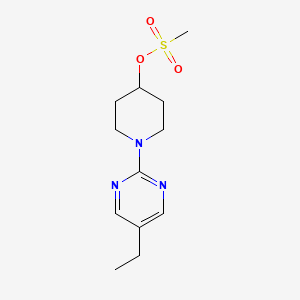
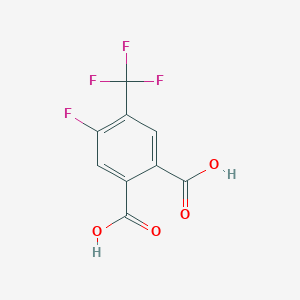
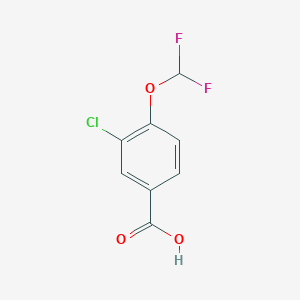
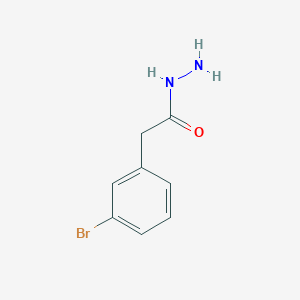
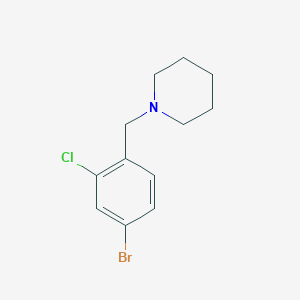
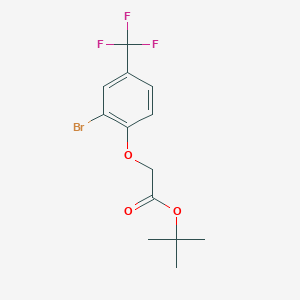
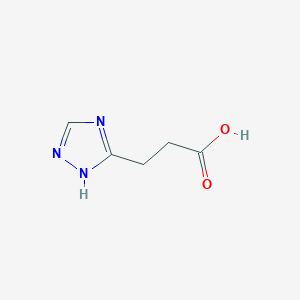
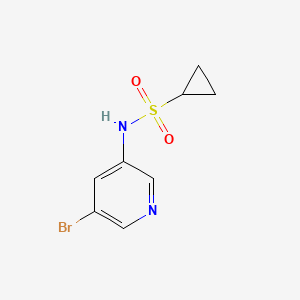
![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)
